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Compound of Interest

Compound Name: 113-O16B

Cat. No.: B15597133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the preparation and

characterization of lipid nanoparticles (LNPs) utilizing the ionizable lipid 113-O12B for the

encapsulation of messenger RNA (mRNA). This protocol is intended for research purposes to

facilitate the development of mRNA-based vaccines and therapeutics. The ionizable lipid 113-

O12B has been identified in literature for its potential in targeted delivery to lymph nodes, a

critical aspect of vaccine efficacy.

Introduction
Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, including

mRNA vaccines. The composition of the LNP is critical for its stability, encapsulation efficiency,

and in vivo performance. The formulation described here is based on a four-component lipid

mixture, with 113-O12B as the ionizable cationic lipid, which plays a key role in mRNA

encapsulation and endosomal escape. The other components include a phospholipid,

cholesterol, and a PEGylated lipid, which contribute to the structural integrity and stability of the

nanoparticle.

This protocol will guide users through the preparation of the lipid and mRNA solutions, the

microfluidic-based nanoparticle assembly, and the essential characterization assays to ensure

the quality of the LNP formulation.
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Materials and Reagents
Lipids and Chemicals

Component Supplier Catalog Number Storage

113-O12B (As available) - -20°C

1,2-dioleoyl-sn-

glycero-3-

phosphoethanolamine

(DOPE)

(As available) - -20°C

Cholesterol (As available) - Room Temp

1,2-dimyristoyl-sn-

glycero-3-

phosphoethanolamine

-N-

[methoxy(polyethylene

glycol)-2000] (DMG-

PEG 2000)

(As available) - -20°C

Ethanol, USP Grade,

200 Proof
(As available) - Room Temp

Sodium Acetate or

Sodium Citrate
(As available) - Room Temp

Nuclease-free Water (As available) - Room Temp

Phosphate Buffered

Saline (PBS), 1X,

RNase-free

(As available) - Room Temp

Quant-iT RiboGreen

RNA Assay Kit
(As available) - 4°C, -20°C

Triton X-100 (As available) - Room Temp

mRNA
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The mRNA construct should be of high purity and integrity. For vaccine applications, this would

typically encode the antigen of interest. The concentration of the mRNA stock solution should

be accurately determined by UV-Vis spectrophotometry.

Experimental Protocols
Preparation of Stock Solutions
3.1.1. Lipid Stock Solutions in Ethanol

Prepare individual stock solutions of 113-O12B, DOPE, Cholesterol, and DMG-PEG 2000 in

100% ethanol. The exact concentrations will depend on the desired final lipid concentration

and batch size. A common starting point is to prepare stock solutions in the range of 10-25

mg/mL.

Ensure all lipids are completely dissolved. Gentle warming or vortexing may be required.

Store the lipid stock solutions at -20°C under an inert atmosphere (e.g., argon) to prevent

oxidation.

3.1.2. Lipid Mixture (Organic Phase)

In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar

ratio. Based on the literature for 113-O12B LNPs, the molar ratio is:

113-O12B : DOPE : Cholesterol : DMG-PEG 2000 = 16 : 4.8 : 3 : 2.4

Add 100% ethanol to the lipid mixture to achieve the desired final total lipid concentration for

the organic phase. A typical starting concentration is in the range of 10-20 mM total lipid.

3.1.3. mRNA Solution (Aqueous Phase)

Prepare a sterile, RNase-free aqueous buffer. A commonly used buffer is 50 mM sodium

citrate or sodium acetate, pH 4.0.

Thaw the mRNA stock solution on ice.
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Dilute the mRNA in the acidic buffer to the desired concentration. The final concentration will

depend on the target mRNA-to-lipid ratio.

LNP Formulation using Microfluidics
This protocol assumes the use of a microfluidic mixing device, such as a NanoAssemblr

platform.

System Preparation: Prime the microfluidic system with ethanol and the aqueous buffer

according to the manufacturer's instructions to remove any air bubbles and equilibrate the

channels.

Loading Syringes:

Load the prepared lipid mixture (organic phase) into a syringe for the organic inlet of the

microfluidic cartridge.

Load the mRNA solution (aqueous phase) into a separate syringe for the aqueous inlet.

Microfluidic Mixing:

Set the total flow rate (TFR) and the flow rate ratio (FRR) on the instrument. A common

starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-

assemble into nanoparticles, encapsulating the mRNA.

Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge

into a sterile, RNase-free tube.

Downstream Processing: Dialysis and Concentration
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP dispersion

against sterile, RNase-free 1X PBS (pH 7.4).

Use a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20

kDa.
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Perform dialysis at 4°C for at least 6 hours, with at least two changes of the dialysis buffer.

After dialysis, the LNP suspension can be concentrated if necessary using a centrifugal filter

unit with an appropriate MWCO (e.g., 100 kDa).

Sterile Filtration
For in vitro and in vivo studies, sterile filter the final LNP formulation through a 0.22 µm

syringe filter.

Characterization of 113-O12B LNPs
Particle Size, Polydispersity Index (PDI), and Zeta
Potential
Protocol:

Dilute a small aliquot of the LNP suspension in 1X PBS to a suitable concentration for

measurement.

Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a Dynamic

Light Scattering (DLS) instrument.

Perform the measurement at 25°C.

Table 1: Representative Physicochemical Properties of 113-O12B LNPs

Parameter Target Range

Size (Z-average) 80 - 150 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential Near-neutral at pH 7.4

mRNA Encapsulation Efficiency
Protocol using Quant-iT RiboGreen Assay:
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Prepare a standard curve of the free mRNA in the appropriate buffer.

Prepare two sets of diluted LNP samples in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

To one set of samples, add a surfactant solution (e.g., 2% Triton X-100) to lyse the LNPs and

release the encapsulated mRNA. Incubate for 10-15 minutes at 37°C. The other set will be

used to measure the amount of free (unencapsulated) mRNA.

Add the RiboGreen reagent to both the standards and the LNP samples (with and without

Triton X-100).

Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

Calculate the encapsulation efficiency (EE%) using the following formula:

EE (%) = [(Total mRNA fluorescence after lysis) - (Free mRNA fluorescence before lysis)] /

(Total mRNA fluorescence after lysis) * 100

Table 2: Representative Encapsulation Efficiency of 113-O12B LNPs

Parameter Target Value

Encapsulation Efficiency > 90%

Visualization of Workflows
LNP Preparation Workflow
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Caption: Workflow for 113-O12B LNP preparation and characterization.

RiboGreen Assay Principle
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Caption: Principle of the RiboGreen assay for encapsulation efficiency.

Conclusion
This protocol provides a comprehensive guide for the preparation and characterization of 113-

O12B containing LNPs for mRNA delivery. Adherence to these steps will enable researchers to

produce consistent and well-characterized nanoparticles for further in vitro and in vivo

evaluation in the context of vaccine and therapeutic development. Optimization of certain

parameters, such as flow rates and lipid concentrations, may be necessary depending on the

specific mRNA cargo and experimental goals.

To cite this document: BenchChem. [Step-by-Step Guide to 113-O12B LNP Preparation for
mRNA Vaccines]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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